molecular formula C9H8F2O3 B8698733 Methyl 2,4-difluoro-3-methoxybenzoate

Methyl 2,4-difluoro-3-methoxybenzoate

Cat. No.: B8698733
M. Wt: 202.15 g/mol
InChI Key: SUOVHDGBKPOZBF-UHFFFAOYSA-N
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Description

Methyl 2,4-difluoro-3-methoxybenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with two fluorine atoms at positions 2 and 4, a methoxy group at position 3, and a methyl ester at the carboxyl position. This compound is structurally notable for its electron-withdrawing fluorine substituents and the electron-donating methoxy group, which collectively influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

methyl 2,4-difluoro-3-methoxybenzoate

InChI

InChI=1S/C9H8F2O3/c1-13-8-6(10)4-3-5(7(8)11)9(12)14-2/h3-4H,1-2H3

InChI Key

SUOVHDGBKPOZBF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)C(=O)OC)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzoate Esters

The compound Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate (CAS 1381944-35-9, MDL MFCD22375075) shares a fluorinated benzoate structure but differs in substituent placement and complexity. Key distinctions include:

  • Substituents : A single fluorine at position 4 and a 4-methoxyphenyl group at position 3, compared to the target compound’s 2,4-difluoro and 3-methoxy groups.

Methyl Esters in Agrochemicals

Several sulfonylurea methyl esters (e.g., metsulfuron methyl ester , ethametsulfuron methyl ester ) are used as herbicides. These compounds feature triazine and sulfonylurea moieties absent in Methyl 2,4-difluoro-3-methoxybenzoate. Key comparisons include:

  • Functional Groups : The agrochemical esters rely on sulfonylurea linkages for herbicidal activity, whereas the target compound lacks such groups, suggesting divergent biological roles.
  • Fluorine Impact : Fluorine in the target compound may enhance lipophilicity and membrane permeability, a trait less critical in sulfonylurea herbicides, which depend on specific enzyme interactions .

Non-Fluorinated Benzoate Esters

Methyl salicylate (studied in atmospheric VOC research) is a simpler benzoate ester with a hydroxyl group at position 2. Contrasts with the target compound include:

  • Polarity : The hydroxyl group in methyl salicylate increases polarity and hydrogen-bonding capacity, leading to higher water solubility compared to the fluorinated, methoxy-substituted target compound.
  • Volatility: Methyl salicylate’s lower molecular weight and lack of fluorine result in higher volatility, as noted in atmospheric studies .

Physicochemical Properties and Functional Implications

While explicit data for this compound are unavailable, insights can be drawn from analogous methyl esters (Table 1):

Property This compound (Inferred) Methyl Salicylate Sulfonylurea Esters (e.g., Metsulfuron Methyl)
Molecular Weight ~216 g/mol (estimated) 152.15 g/mol ~380–420 g/mol
Polarity Moderate (fluorine reduces electron density) High (due to -OH group) High (sulfonylurea groups)
Lipophilicity (LogP) Higher (fluorine enhances hydrophobicity) Low Moderate (depends on substituents)
Applications Likely synthesis intermediate Fragrance, medicinal Herbicidal activity

Research and Industrial Relevance

  • Synthetic Utility : The compound’s fluorine and methoxy substituents make it a candidate for further functionalization in drug discovery, where such groups improve pharmacokinetics .
  • Divergence from Pesticide Esters : Unlike sulfonylurea methyl esters, the target compound’s lack of triazine or sulfonyl groups limits direct herbicidal use but positions it as a precursor in specialized syntheses .

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